2-Amino-4-bromopyridine
Overview
Description
Synthesis Analysis
The synthesis of amino-bromopyridines involves multiple steps, including diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with reaction conditions critically influencing the yield. Xu Liang (2010) synthesized 2-Amino-6-bromopyridine, an analog, with a total yield of 34.6%, highlighting the complexity and efficiency of synthesis methods for such compounds (Xu Liang, 2010).
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromopyridine derivatives have been thoroughly investigated through experimental and theoretical studies. Kandasamy and Velraj (2012) provided insights into the molecular structure of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine, using density functional methods to compare theoretical and experimental vibrational frequencies, which helps understand the molecular geometry and electronic properties of these compounds (Kandasamy & Velraj, 2012).
Chemical Reactions and Properties
Aminopyridines exhibit a range of chemical reactivities, such as participating in homo- and heteroleptic complex formations with metals like iron and ruthenium. These complexes have been explored for their chemical and electrochemical properties, as discussed by Fallahpour et al. (1999), who synthesized novel terpyridines and investigated their application in creating metal complexes (Fallahpour, Neuburger, & Zehnder, 1999).
Physical Properties Analysis
The physical properties of 2-Amino-4-bromopyridine derivatives, including their vibrational spectra, have been characterized through various spectroscopic methods. Studies like those conducted by Kandasamy and Velraj provide crucial data on the vibrational frequencies of these compounds, offering insights into their stability, molecular interactions, and physical behaviors under different conditions (Kandasamy & Velraj, 2012).
Chemical Properties Analysis
The chemical properties of 2-Amino-4-bromopyridine derivatives are significantly influenced by their molecular structure. The ability of these compounds to form complexes with metals and undergo various chemical reactions highlights their chemical versatility. The study by Fallahpour et al. on the preparation of metal complexes using amino-terpyridines illustrates the application of such derivatives in synthesizing compounds with unique chemical properties (Fallahpour, Neuburger, & Zehnder, 1999).
Scientific Research Applications
Synthesis of Chelating Ligands : Amino-functionalized 2,2′-bipyridines, which can be derived from compounds like 2-Amino-4-bromopyridine, are versatile building blocks for synthesizing sophisticated chelating ligands. These ligands have a 2,2′-bipyridine core and are valuable in various chemical applications (Hapke et al., 2007).
Biologically Significant Compounds : Synthesis of 2-aminopyridines, including derivatives like 2-Amino-4-bromopyridine, provides access to compounds significant for their biological and chemical properties. These compounds are valuable targets in the synthesis of bioactive natural products and medicinal compounds (Bolliger et al., 2011).
Preparation of Brominated Aminopyridines : Brominated 2- and 4-aminopyridines, including 2-Amino-4-bromopyridine, can be synthesized through ammonia action on bromopyridines. This process offers improved procedures for synthesizing related compounds (Hertog, 2010).
Iron(II) Complex Synthesis : The study on heteroleptic iron(II) complexes using 4′-nitro- and 4′-amino-2,2′:6′,2′′-terpyridines, to which 2-Amino-4-bromopyridine is structurally related, provides insights into synthesizing and understanding the properties of iron(II) complexes (Fallahpour et al., 1999).
Electrocatalytic Synthesis : Silver cathodes exhibit a significant electrocatalytic effect for reducing 2-amino-5-bromopyridine, a structurally related compound, in various solvents. This reaction results in the efficient synthesis of other valuable chemical compounds (Gennaro et al., 2004).
Molecular Structure Studies : The molecular structure and vibrational spectra of compounds such as 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have been studied to understand their chemical properties, which can provide insights into the behavior of 2-Amino-4-bromopyridine (Kandasamy & Velraj, 2012).
Safety And Hazards
Future Directions
The future directions in the research and application of 2-Amino-4-bromopyridine could involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
4-bromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKUNMKVAPWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351204 | |
Record name | 2-Amino-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromopyridine | |
CAS RN |
84249-14-9 | |
Record name | 2-Amino-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.